2-methoxy-carbanilide chemical properties and structure
2-methoxy-carbanilide chemical properties and structure
An In-depth Technical Guide to 2-Methoxy-carbanilide: Chemical Properties, Structure, and Potential Applications
Introduction
2-Methoxy-carbanilide, also known by its IUPAC name 1-(2-methoxyphenyl)-3-phenylurea, is an aromatic organic compound belonging to the carbanilide class, which are derivatives of urea. The presence of a urea functional group makes it a molecule of significant interest in the field of medicinal chemistry and drug discovery, as this moiety is capable of forming multiple stable hydrogen bonds with biological targets.[1] The incorporation of a methoxy group on one of the phenyl rings further modulates its electronic and steric properties, potentially influencing its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the chemical properties, molecular structure, spectroscopic profile, synthesis, and potential applications of 2-methoxy-carbanilide, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
The fundamental identification and physicochemical properties of 2-methoxy-carbanilide are summarized below. These properties are crucial for its handling, characterization, and application in a laboratory setting.
Table 1: Chemical Identifiers for 2-Methoxy-carbanilide
| Identifier | Value | Source |
| IUPAC Name | 1-(2-methoxyphenyl)-3-phenylurea | [2] |
| CAS Number | 13142-82-0 | [2] |
| Molecular Formula | C₁₄H₁₄N₂O₂ | [2] |
| Molecular Weight | 242.27 g/mol | [2] |
| InChI | InChI=1S/C14H14N2O2/c1-18-13-10-6-5-9-12(13)16-14(17)15-11-7-3-2-4-8-11/h2-10H,1H3,(H2,15,16,17) | [2] |
| InChIKey | LSHOLDAVJGTKOV-UHFFFAOYSA-N | [2] |
| SMILES | COC1=CC=CC=C1NC(=O)NC2=CC=CC=C2 | [2] |
| Synonyms | 2-Methoxycarbanilide, N-(2-Methoxyphenyl)-N'-phenylurea | [2] |
Table 2: Computed Physicochemical Properties of 2-Methoxy-carbanilide
| Property | Value | Source |
| Topological Polar Surface Area | 50.4 Ų | [2] |
| Complexity | 265 | [2] |
Molecular Structure and Spectroscopic Profile
Molecular Structure
The structure of 2-methoxy-carbanilide features a central urea moiety connecting a phenyl group and a 2-methoxyphenyl group. The molecule possesses a degree of conformational flexibility due to rotation around the C-N bonds. The presence of both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen and the methoxy oxygen) is a key feature influencing its intermolecular interactions and potential biological activity.
Caption: Synthesis of 2-methoxy-carbanilide.
Detailed Step-by-Step Protocol for Synthesis
This protocol describes a general procedure for the synthesis of 2-methoxy-carbanilide.
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Reagent Preparation : In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxyaniline (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
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Rationale: Anhydrous conditions are crucial as isocyanates can react with water.
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Reaction Setup : Place the flask in an ice bath to maintain a low temperature during the initial phase of the reaction.
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Addition of Phenyl Isocyanate : Slowly add phenyl isocyanate (1.0 equivalent), dissolved in the same anhydrous solvent, to the stirred solution of 2-methoxyaniline via the dropping funnel over a period of 15-30 minutes.
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Rationale: The reaction is exothermic, and slow addition helps to control the temperature and prevent side reactions.
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Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours or until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
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Product Isolation : Upon completion, the product may precipitate out of the solution. If so, it can be collected by vacuum filtration. If the product remains dissolved, the solvent can be removed under reduced pressure using a rotary evaporator.
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Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-methoxy-carbanilide.
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Characterization : The identity and purity of the synthesized compound should be confirmed using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.
Potential Applications and Biological Relevance
The urea moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. [1]Carbanilide derivatives have been investigated for a range of biological activities. The presence of the methoxy group can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and metabolic stability.
Based on the biological activities of structurally related compounds, 2-methoxy-carbanilide could be explored for the following applications:
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Antimicrobial Agents : Some methoxy-substituted aromatic compounds have demonstrated antimicrobial properties. For instance, 2-methoxy-4-vinylphenol has shown antibacterial and antifungal activities. [3][4]
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Anti-inflammatory Agents : Methoxy derivatives of various heterocyclic compounds have been synthesized and evaluated for their anti-inflammatory activity, often targeting pathways like NF-κB. [5][6]
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Enzyme Inhibition : The urea functionality can act as a hydrogen bond donor and acceptor, making it suitable for interacting with the active sites of enzymes.
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Intermediate in Organic Synthesis : 2-Methoxy-carbanilide can serve as a versatile building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Conclusion
2-Methoxy-carbanilide is a compound with a well-defined chemical structure and predictable spectroscopic properties. Its synthesis is straightforward, employing common and reliable organic reactions. The presence of the carbanilide and methoxy functional groups suggests its potential for further investigation in the field of drug discovery and materials science. This guide provides a solid foundation of its chemical and physical characteristics to aid researchers in its synthesis, characterization, and exploration of its potential applications.
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